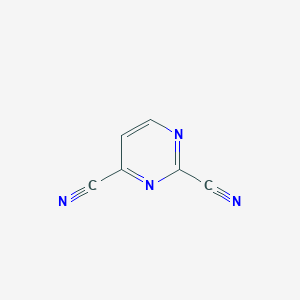

Pyrimidine-2,4-dicarbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

pyrimidine-2,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2N4/c7-3-5-1-2-9-6(4-8)10-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSLDGHGVUTAQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60506816 | |

| Record name | Pyrimidine-2,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75928-84-6 | |

| Record name | Pyrimidine-2,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Proposed Synthesis and Characterization of Pyrimidine-2,4-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no specific synthesis or characterization data for Pyrimidine-2,4-dicarbonitrile has been published. This document provides a theoretical guide based on established synthetic methodologies for pyrimidine derivatives and general principles of chemical characterization. The experimental protocols and expected data are hypothetical and intended to serve as a starting point for research and development.

Introduction

Pyrimidine and its derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for a wide array of therapeutic agents.[1] The introduction of nitrile functionalities can significantly modulate the electronic properties and biological activity of a molecule. This guide outlines two plausible synthetic pathways for the novel compound this compound and details the expected analytical characterization of the target molecule.

Proposed Synthetic Routes

Two primary retrosynthetic strategies are proposed for the synthesis of this compound.

Route A: Double Cyanation of a Dihalopyrimidine

This approach relies on the nucleophilic substitution of halogens on a pre-formed pyrimidine ring. A common and commercially available starting material for this route is 2,4-dichloropyrimidine, which can be synthesized from uracil.[2][3] The chlorine atoms at the 2 and 4 positions are activated towards nucleophilic attack and can be displaced by cyanide ions.

Reaction Scheme:

This method is advantageous due to the accessibility of the starting materials. However, controlling the double substitution and managing the toxicity of cyanide reagents are key considerations. Palladium- or nickel-catalyzed cyanation reactions could offer milder and more controlled alternatives to traditional methods using alkali metal cyanides.[4][5]

Route B: Pyrimidine Ring Formation

This strategy involves the construction of the pyrimidine ring from acyclic precursors already containing the dinitrile moiety. A plausible approach is the condensation of a three-carbon dinitrile species with an N-C-N synthon, such as formamidine. This is a common method for constructing substituted pyrimidine rings.[6][7]

Reaction Scheme:

This route may offer a more direct assembly of the target structure, potentially avoiding harsh conditions of double cyanation.

Experimental Protocols (Hypothetical)

Protocol for Route A: Double Cyanation of 2,4-Dichloropyrimidine

Step 1: Synthesis of 2,4-Dichloropyrimidine from Uracil [2][3]

-

To a round-bottom flask, add uracil (1 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents).

-

Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added.

-

Heat the mixture to reflux (approximately 105-110 °C) for 4-6 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate or potassium carbonate solution) to a pH of 7-8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-dichloropyrimidine.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound from 2,4-Dichloropyrimidine

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,4-dichloropyrimidine (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or DMSO).

-

Add a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN) (2.2-3 equivalents).[8]

-

Optionally, a palladium catalyst (e.g., Pd(PPh₃)₄) and a co-catalyst (e.g., CuI) can be added for a transition-metal-catalyzed cross-coupling reaction.[5]

-

Heat the reaction mixture to 100-150 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and quench by pouring into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol for Route B: Pyrimidine Ring Formation

-

In a round-bottom flask, dissolve a suitable malononitrile derivative (e.g., 2-formylmalononitrile or its synthetic equivalent) (1 equivalent) and formamidine hydrochloride (1.1 equivalents) in a suitable solvent such as ethanol or isopropanol.

-

Add a base, such as sodium ethoxide or sodium methoxide (2.2 equivalents), to the mixture.

-

Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and neutralize with an acid (e.g., acetic acid or dilute HCl).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Data Presentation: Hypothesized Characterization Data

The following tables summarize the expected quantitative data for the characterization of this compound.

Table 1: Hypothesized NMR Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | CDCl₃ | ~8.9 | d | ~5.0 | H6 |

| ~7.6 | d | ~5.0 | H5 | ||

| ¹³C | CDCl₃ | ~160 | s | - | C6 |

| ~158 | s | - | C2 or C4 (carbon attached to CN) | ||

| ~155 | s | - | C4 or C2 (carbon attached to CN) | ||

| ~122 | s | - | C5 | ||

| ~115 | s | - | CN | ||

| ~114 | s | - | CN |

Table 2: Hypothesized IR and Mass Spectrometry Data

| Technique | Parameter | Expected Value |

| IR Spectroscopy | Stretching Frequency (ν, cm⁻¹) | ~2230-2240 (C≡N stretch) |

| ~1550-1600 (C=N, C=C stretches) | ||

| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z = 128.03 |

| High-Resolution MS | Calculated for C₆H₂N₄: 128.0279 |

Visualization of Workflows

Synthetic Workflow Diagram

The following diagram illustrates the proposed synthetic workflow starting from uracil.

Caption: Proposed synthesis workflow for this compound.

Characterization Workflow Diagram

This diagram outlines the logical flow for the analytical characterization of the synthesized compound.

Caption: Analytical workflow for structural confirmation.

References

- 1. researchgate.net [researchgate.net]

- 2. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 3. Preparation method of 2, 4-diaminopyrimidine-3-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 4. Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 5. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. bu.edu.eg [bu.edu.eg]

- 8. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of 2,4-Dicyanopyrimidine: A Technical Guide

This technical guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the spectroscopic analysis of 2,4-dicyanopyrimidine. The document outlines the expected principles and methodologies for the characterization of this molecule using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Introduction to Spectroscopic Characterization of Pyrimidines

The structural elucidation of novel compounds is a cornerstone of chemical and pharmaceutical research. For heterocyclic molecules like 2,4-dicyanopyrimidine, a combination of spectroscopic methods is essential to confirm its molecular structure, purity, and electronic properties. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization of the molecule.

Predicted Spectroscopic Data for 2,4-Dicyanopyrimidine

While specific experimental data for 2,4-dicyanopyrimidine is not available, we can predict the expected spectral features based on the analysis of related pyrimidine compounds. The following tables summarize key spectroscopic data for structurally similar pyrimidine derivatives to provide a comparative reference.

Table 1: 1H NMR Spectral Data of Related Pyrimidine Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |

| 2,4-Diaminopyrimidine | DMSO-d6 | 5.69 (s, 1H, Ar-H), 6.31 (s, 2H, NH2), 6.57 (s, 2H, NH2) | |

| 2,4-Dichloropyrimidine | CDCl3 | 7.45 (d, 1H), 8.65 (d, 1H) | [1] |

| 2-Amino-4,6-dichloropyrimidine | - | - | [2] |

Table 2: 13C NMR Spectral Data of Related Pyrimidine Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |

| 2,4-Diaminopyrimidine | - | - |

Table 3: Infrared (IR) Spectral Data of Related Pyrimidine Derivatives

| Compound | Sample Phase | Key Vibrational Frequencies (cm-1) | Assignment | Reference |

| 2,4-Dicyanopyridine | Gas Phase | ~2240 | C≡N stretch | [3] |

| 2-Amino-4,6-dichloropyrimidine | KBr pellet | 3470, 3390 | N-H stretch | [2] |

| 1642 | C=N stretch | |||

| 1581, 1551 | C=C stretch | |||

| 795 | C-Cl stretch |

Table 4: Mass Spectrometry (MS) Data of Related Pyrimidine Derivatives

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) | Reference |

| 2,4-Dicyanopyridine | Electron Ionization | 129 | - | [3] |

| 2,4-Diaminopyrimidine | ES-MS | 145.0 (M+H)+ | - |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments that would be employed in the analysis of 2,4-dicyanopyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to elucidate the proton environments.

-

-

13C NMR Acquisition:

-

Acquire a proton-decoupled 13C NMR spectrum to determine the number of unique carbon environments.

-

Additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be performed to differentiate between CH, CH2, and CH3 groups.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm-1.

-

The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups. For 2,4-dicyanopyrimidine, the characteristic nitrile (C≡N) stretching vibration is expected around 2230-2240 cm-1.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum with the cuvette filled only with the solvent.

-

Record the absorption spectrum of the sample solution over a specific wavelength range (e.g., 200-400 nm).

-

The resulting spectrum will show absorption maxima (λmax) corresponding to the electronic transitions within the pyrimidine ring and the cyano groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common techniques for small organic molecules include:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds.

-

Electrospray Ionization (ESI): Suitable for less volatile or thermally labile compounds, often from a solution.

-

-

Instrumentation: Utilize a mass spectrometer (e.g., quadrupole, time-of-flight).

-

Data Acquisition:

-

The instrument ionizes the sample and separates the resulting ions based on their mass-to-charge ratio (m/z).

-

The resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. For 2,4-dicyanopyrimidine (C6H2N4), the expected exact mass is approximately 130.03 g/mol .

-

The fragmentation pattern can provide valuable information about the structure of the molecule.

-

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like 2,4-dicyanopyrimidine.

Signaling Pathways and Logical Relationships

Due to the limited information available in the scientific literature regarding the specific biological activities of 2,4-dicyanopyrimidine, no established signaling pathways involving this compound can be described at this time. Further research into its biological effects would be necessary to elucidate any potential interactions with cellular signaling cascades.

The logical relationship in the spectroscopic analysis follows a deductive process. Data from each technique provides complementary information. For instance, the molecular weight from mass spectrometry provides the molecular formula. NMR spectroscopy then helps to piece together the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups (like the nitrile groups in this case), and UV-Vis spectroscopy provides insight into the electronic structure of the conjugated pyrimidine system. The convergence of all this data leads to the unambiguous confirmation of the chemical structure.

References

In-depth Technical Guide: Spectroscopic Data for Pyrimidine-2,4-dicarbonitrile

A comprehensive analysis of the requested 1H NMR and 13C NMR data, alongside experimental protocols for Pyrimidine-2,4-dicarbonitrile, cannot be provided at this time.

A thorough search of available scientific literature and chemical databases did not yield specific experimental procedures for the synthesis of this compound. Furthermore, no publicly accessible 1H NMR or 13C NMR spectral data for this specific compound could be located.

The core requirements of this technical guide—namely, the presentation of quantitative NMR data in structured tables and the detailing of experimental protocols—are contingent upon the availability of primary experimental data. Without access to a reported synthesis and the corresponding analytical characterization, the generation of an accurate and reliable technical guide is not feasible.

For researchers, scientists, and drug development professionals, the absence of this foundational data highlights a potential area for novel synthetic exploration and analytical characterization. The synthesis and subsequent spectroscopic analysis of this compound would represent a valuable contribution to the field of heterocyclic chemistry.

To provide some context for future research, the following diagram illustrates the chemical structure of this compound with conventional atom numbering, which would be essential for the assignment of NMR signals once the data becomes available.

Caption: Chemical structure of this compound with atom numbering.

Should experimental data for this compound become available in the future, a comprehensive technical guide including detailed NMR data tables, experimental protocols, and further structural analysis could be compiled.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry and Fragmentation of Dicyanopyrimidines

For Immediate Release

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the mass spectrometry and fragmentation of dicyanopyrimidines. This document provides a comprehensive overview of the analytical techniques used to elucidate the structure of these nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Introduction

Dicyanopyrimidines, a class of pyrimidine derivatives characterized by the presence of two cyano (-CN) groups, represent a scaffold of interest in various scientific domains. Their unique electronic properties and potential for diverse chemical modifications make them valuable building blocks in the synthesis of novel therapeutic agents and functional materials. Mass spectrometry stands as a cornerstone technique for the structural characterization of these molecules, providing crucial information on their molecular weight and fragmentation patterns, which is essential for unequivocal identification and the study of their chemical behavior. This guide will delve into the principles of their fragmentation under mass spectrometric conditions, present available quantitative data, and provide detailed experimental protocols.

Core Principles of Dicyanopyrimidine Fragmentation

Under electron ionization (EI), the most common ionization technique for the analysis of such compounds, dicyanopyrimidine molecules undergo a series of fragmentation events. The fragmentation pathways are primarily dictated by the stability of the resulting ions and neutral losses. The pyrimidine ring, an aromatic heterocycle, exhibits a degree of stability, but the presence of two electron-withdrawing cyano groups significantly influences the fragmentation cascade.

The initial event is the formation of a molecular ion (M+•) by the loss of an electron. This radical cation is energetically unstable and will readily fragment. Common fragmentation pathways for pyrimidine derivatives involve the loss of small neutral molecules such as HCN, N2, and C2H2. For dicyanopyrimidines, the characteristic loss of the cyano radical (•CN) or hydrogen cyanide (HCN) is a prominent fragmentation pathway. The cleavage of the pyrimidine ring itself can also occur, leading to a variety of smaller fragment ions. The relative abundance of these fragment ions provides a unique "fingerprint" for each dicyanopyrimidine isomer.

Quantitative Fragmentation Data

While extensive, publicly available high-resolution mass spectral data specifically for a wide range of dicyanopyrimidine isomers is limited, analysis of related compounds and general principles of mass spectrometry allow for the prediction of their fragmentation patterns. For instance, the mass spectrum of the structurally similar 2,4-dicyanopyridine provides some insight into the expected fragmentation of a dicyanopyrimidine ring system.[1][2]

The following table summarizes the predicted major fragment ions for a generic dicyanopyrimidine with a molecular weight of 130.1 g/mol (e.g., 2,4-dicyanopyrimidine, C6H2N4). The relative intensities are hypothetical and would need to be confirmed by experimental data.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 130 | [M]+• | - |

| 104 | [M - CN]+ | •CN |

| 103 | [M - HCN]+• | HCN |

| 77 | [C4H3N2]+ | C2N2 |

| 51 | [C3H3N]+ | C3HN3 |

Experimental Protocols

A robust and reproducible analytical method is paramount for the accurate characterization of dicyanopyrimidines. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like dicyanopyrimidines.

Sample Preparation

-

Dissolution: Accurately weigh approximately 1 mg of the dicyanopyrimidine sample and dissolve it in 1 mL of a high-purity volatile solvent such as acetonitrile or dichloromethane.

-

Dilution: Prepare a working solution with a concentration of approximately 100 µg/mL by diluting the stock solution with the same solvent.

-

Internal Standard (Optional): For quantitative analysis, add a suitable internal standard to the working solution.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following protocol is a general guideline and may require optimization based on the specific instrumentation and dicyanopyrimidine isomer being analyzed.

-

Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD).

-

GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically suitable.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection: 1 µL of the sample solution is injected in splitless mode.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MSD Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent filament damage from the solvent peak.

-

This protocol is based on established methods for the GC-MS analysis of pyrimidine derivatives.[3][4]

Logical Relationships and Workflows

To provide a clear visual representation of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship of the fragmentation process.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry and fragmentation of dicyanopyrimidines. While specific experimental data for all isomers remains an area for further research, the principles and protocols outlined here offer a robust framework for the successful characterization of this important class of molecules. The provided workflows and fragmentation diagrams serve as a visual aid to the logical processes involved in their analysis, benefiting researchers in their efforts to synthesize and identify novel dicyanopyrimidine derivatives for a wide range of applications.

References

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Nitrile-Substituted Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrile-substituted pyrimidines are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Their biological activity and material properties are intrinsically linked to their molecular structure and intermolecular interactions. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and powerful analytical technique for the structural elucidation and characterization of these molecules. It provides invaluable information on the presence of the key nitrile functional group and the substitution patterns on the pyrimidine ring. This guide offers a detailed examination of the IR spectroscopic properties of nitrile-substituted pyrimidines, including data interpretation, experimental procedures, and the influence of molecular structure on vibrational frequencies.

Core Principles and Characteristic Vibrational Modes

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various molecular vibrations. For nitrile-substituted pyrimidines, the most diagnostic absorption bands arise from the stretching and bending of specific bonds.

-

Nitrile (C≡N) Stretching Vibration: The most prominent and diagnostically significant feature in the IR spectrum of these compounds is the C≡N stretching band. This absorption is typically strong and sharp, appearing in a relatively uncongested region of the spectrum, making it an excellent marker for the nitrile group.

-

Aromatic System Vibrations: The pyrimidine ring gives rise to a series of characteristic absorptions:

-

C-H Stretching: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹.[1]

-

C=C and C=N Ring Stretching: The stretching vibrations of the double bonds within the pyrimidine ring produce a set of medium to strong bands in the 1600-1400 cm⁻¹ region.[2] The precise positions and intensities of these bands are highly sensitive to the nature and position of substituents on the ring.

-

C-H Bending: In-plane and out-of-plane bending vibrations of the ring C-H bonds occur in the fingerprint region (below 1500 cm⁻¹), providing further structural information.[3]

-

Data Presentation: Characteristic IR Absorption Frequencies

The following tables summarize key IR absorption data for 2-cyanopyrimidine, a parent structure, and other substituted derivatives to illustrate the influence of various functional groups on the vibrational frequencies.

Table 1: IR Spectroscopic Data for 2-Cyanopyrimidine

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3050 | Aromatic C-H stretch | Medium-Weak |

| ~2240 | C≡N (Nitrile) stretch | Strong, Sharp |

| ~1570 | C=N stretch | Medium-Strong |

| ~1550 | C=C aromatic ring stretch | Medium-Strong |

| ~1400-1000 | Fingerprint region (C-H in-plane bending, ring vibrations) | Complex |

| ~800 | C-H out-of-plane bending | Medium |

Data sourced from BenchChem's technical guide on 2-Cyanopyrimidine.[3] Note that exact peak positions can vary with the sampling method.[3]

Table 2: Comparison of IR Frequencies in Substituted Nitrile Heterocycles (Wavenumber, cm⁻¹)

| Compound/Derivative | C≡N Stretch | Aromatic C-H Stretch | Ring C=C, C=N Stretches | Other Key Bands |

| 2-Cyanopyrimidine | ~2240[3] | ~3050[3] | ~1570, ~1550[3] | N/A |

| Aromatic Nitriles (General) | 2240 - 2220 | ~3000[4] | 1600 - 1450[1] | N/A |

| 2-Amino-4,6-diphenylnicotinonitrile | 2205 | >3000 | 1572, 1548 | 3463, 3299 (N-H Stretch); 1637 (N-H Bend) |

| 2-Amino-6-(3-methoxyphenyl)-4-phenylnicotinonitrile | 2210 | >3000 | 1569, 1556 | 3417, 3322 (N-H Stretch); 1651 (N-H Bend) |

Note: Nicotinonitriles are isomers of cyanopyrimidines and provide relevant comparative data.

Factors Influencing Vibrational Frequencies

The electronic environment surrounding a bond significantly affects its vibrational frequency. For nitrile-substituted pyrimidines, several factors are key:

-

Conjugation: When the nitrile group is conjugated with the aromatic pyrimidine ring, the C≡N bond is slightly weakened. This effect lowers the stretching frequency to the 2240–2220 cm⁻¹ range, compared to aliphatic nitriles which absorb at higher wavenumbers (2260-2240 cm⁻¹).

-

Substituent Effects: Electron-donating groups (e.g., -NH₂, -OCH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂) attached to the pyrimidine ring can alter the electronic distribution within the entire molecule. These substitutions can shift the frequencies of both the nitrile stretch and the ring vibrations.[5][6] For instance, strong electron-donating groups can increase the electron density in the π-system, which may further influence the C≡N bond character and its absorption frequency.[5]

-

Hydrogen Bonding: In the solid state or in protic solvents, the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. This interaction can perturb the C≡N bond, often causing a broadening of the absorption band and a shift in its frequency.[7]

Experimental Protocols

Accurate and reproducible IR spectra are contingent on proper sample preparation and data acquisition. The two most common methods for analyzing solid nitrile-substituted pyrimidines are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

KBr Pellet Method

This traditional transmission method involves dispersing the solid sample in a matrix of dry, IR-transparent potassium bromide.

Methodology:

-

Sample Preparation: Finely grind 1-2 mg of the solid sample using a clean, dry agate mortar and pestle.[8]

-

Mixing: Add approximately 100-200 mg of spectroscopic grade, dry KBr powder to the mortar.[8][9] Gently but thoroughly mix and grind the sample and KBr until a fine, homogeneous powder is obtained.[10]

-

Pellet Formation: Transfer the mixture to a pellet-forming die. Place the die into a hydraulic press.[11]

-

Pressing: Apply a pressure of 8-10 tons for 1-2 minutes to form a thin, transparent, or uniformly translucent disc.[10][11][12] Using a vacuum during pressing can help remove trapped air and prevent the pellet from cracking.[10]

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.[13]

-

Background Collection: Record a background spectrum using a pellet made of pure KBr to correct for atmospheric and matrix absorptions.[8]

Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid technique that requires minimal to no sample preparation. It is ideal for analyzing powders and solid materials directly.[14]

Methodology:

-

Background Collection: Before analyzing the sample, record a background spectrum with the clean, empty ATR crystal.[15]

-

Sample Application: Place a small amount of the solid sample powder directly onto the surface of the ATR crystal (e.g., diamond or germanium).[14]

-

Applying Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal. This ensures good optical contact, which is essential for a high-quality spectrum.[9][14]

-

Data Acquisition: Collect the sample spectrum.

-

Cleaning: After the measurement, the pressure is released, the sample can be recovered, and the crystal surface is cleaned with a suitable solvent (e.g., isopropanol or acetone) using a soft cloth.[14]

Instrument Parameters

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.[3]

-

Resolution: A resolution of 4 cm⁻¹ is sufficient for most applications.[3]

-

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.[3]

Mandatory Visualizations

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. elixirpublishers.com [elixirpublishers.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pure.korea.ac.kr [pure.korea.ac.kr]

- 7. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. shimadzu.com [shimadzu.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]

- 11. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 12. pelletpressdiesets.com [pelletpressdiesets.com]

- 13. scienceijsar.com [scienceijsar.com]

- 14. agilent.com [agilent.com]

- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

An In-depth Technical Guide on the Physicochemical Properties of Pyrimidine Dicarbonitriles

Disclaimer: This technical guide addresses the physicochemical properties of pyrimidine dicarbonitriles. Due to the limited availability of specific experimental data for Pyrimidine-2,4-dicarbonitrile, this document focuses on the closely related isomer, Pyrimidine-4,6-dicarbonitrile (CAS No: 50844-89-8) , and provides generalized experimental protocols applicable to the synthesis and characterization of such compounds. Researchers should validate these methodologies for their specific applications.

Core Physicochemical Properties

The following table summarizes the available physicochemical data for Pyrimidine-4,6-dicarbonitrile. It is important to note that some of these values are predicted and should be confirmed through experimental validation.

| Property | Value | Source |

| Molecular Formula | C₆H₂N₄ | [1] |

| Molecular Weight | 130.11 g/mol | [1] |

| CAS Number | 50844-89-8 | [1] |

| Boiling Point | 293.8 ± 20.0 °C at 760 mmHg (Predicted) | [1] |

| Purity/Specification | 95% | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of pyrimidine dicarbonitrile compounds, based on methodologies reported for related pyrimidine derivatives.

Synthesis of Pyrimidine Dicarbonitriles

The synthesis of functionalized pyrimidines can be achieved through various multi-component reactions. A general one-pot procedure involving the condensation of a β-dicarbonyl compound with cyanogen in the presence of a metal catalyst is a viable route.

Principle: This method relies on the metal-catalyzed reaction between a β-dicarbonyl compound and cyanogen to form the pyrimidine ring with nitrile functionalities. The choice of catalyst and reaction conditions is crucial for achieving high yields.

Materials:

-

β-dicarbonyl compound (e.g., acetylacetone)

-

Cyanogen (C₂N₂)

-

Metal acetylacetonate catalyst (e.g., Ni(acac)₂ or Cu(acac)₂)

-

Dichloroethane (solvent)

-

Standard laboratory glassware for organic synthesis

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the β-dicarbonyl compound in dichloroethane.

-

Add a catalytic amount of the chosen metal acetylacetonate.

-

Introduce cyanogen gas into the reaction mixture at a controlled rate while maintaining the reaction at ambient temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a suitable reagent.

-

Extract the product using an appropriate organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired pyrimidine dicarbonitrile.

Characterization of Pyrimidine Dicarbonitriles

Principle: The melting point is a fundamental physical property used to determine the purity of a crystalline solid. A sharp melting point range indicates a high degree of purity.

Procedure:

-

A small amount of the dried, purified crystalline product is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is gradually increased, and the range from which the substance starts to melt until it becomes completely liquid is recorded.

Principle: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The nitrile (C≡N) and aromatic C-N and C=C bonds in the pyrimidine ring will show characteristic absorption bands.

Procedure:

-

A small amount of the sample is mixed with KBr powder and pressed into a thin pellet, or the spectrum is recorded using an Attenuated Total Reflectance (ATR) accessory.

-

The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Characteristic peaks for the nitrile group (around 2220-2260 cm⁻¹) and the pyrimidine ring vibrations should be identified and analyzed.[2][3]

Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of a molecule, including the number and types of protons and carbon atoms and their connectivity.

Procedure:

-

A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR and ¹³C NMR spectra are recorded on an NMR spectrometer.

-

The chemical shifts (δ), multiplicity, and coupling constants (J) of the signals are analyzed to confirm the proposed structure. For Pyrimidine-4,6-dicarbonitrile, one would expect to see signals corresponding to the aromatic protons and the nitrile carbons in their respective spectral regions.[2][4][5]

Visualizations

Synthesis Workflow

Caption: General Synthesis Workflow for Pyrimidine Derivatives.

Characterization Workflow

Caption: Characterization Workflow for a Synthesized Compound.

Biological Activity Context

While specific biological activities for this compound or its 4,6-isomer are not well-documented, the pyrimidine scaffold is a well-known pharmacophore present in a wide range of biologically active compounds. Derivatives of pyrimidine have been reported to exhibit anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[6] The presence of nitrile groups can also influence the biological activity and physicochemical properties of the molecule. Further research is required to elucidate the specific biological profile of this compound.

References

- 1. Pyrimidine-4,6-dicarbonitrile – porphyrin-systems [porphyrin-systems.com]

- 2. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrimidine | C4H4N2 | CID 9260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

Pyrimidine-2,4-dicarbonitrile: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative data on the solubility and stability of Pyrimidine-2,4-dicarbonitrile is limited. This guide provides a framework of established methodologies and best practices for determining these critical parameters, drawing upon general knowledge of pyrimidine derivatives and related chemical compounds. The experimental protocols outlined herein are intended to serve as a starting point for laboratory investigation.

Introduction

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with two nitrile groups. As with any compound intended for pharmaceutical or research applications, a thorough understanding of its physicochemical properties is paramount. Solubility and stability are fundamental parameters that influence bioavailability, formulation, storage, and ultimately, the efficacy and safety of a potential therapeutic agent. This technical guide outlines the principles and experimental procedures for the comprehensive evaluation of the solubility and stability of this compound.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. Understanding its solubility in various media is essential for developing appropriate formulations.

Key Factors Influencing Solubility

The solubility of pyrimidine derivatives can be influenced by several factors:

-

Solvent Polarity: The polar nature of the pyrimidine ring and the nitrile groups suggests that solubility will vary significantly with the polarity of the solvent.

-

Temperature: Generally, solubility is expected to increase with temperature.

-

pH: The basicity of the nitrogen atoms in the pyrimidine ring means that the compound's ionization state, and therefore its solubility in aqueous solutions, will be pH-dependent.

-

Crystalline Form: Different polymorphic forms of a compound can exhibit different solubilities.

Experimental Protocols for Solubility Determination

Two common methods for determining solubility are the kinetic and thermodynamic (shake-flask) methods.

2.2.1. Kinetic Solubility Determination

This method provides a measure of solubility under non-equilibrium conditions and is often used in early-stage drug discovery for high-throughput screening.

-

Methodology:

-

Prepare a high-concentration stock solution of this compound in a highly soluble organic solvent (e.g., Dimethyl Sulfoxide - DMSO).

-

Add a small volume of the stock solution to the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS) at a specific pH.

-

Monitor for the formation of a precipitate over a short period (e.g., 1-2 hours).

-

The highest concentration that does not produce a precipitate is reported as the kinetic solubility.

-

Quantification is typically performed using techniques like UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), or mass spectrometry (MS).

-

2.2.2. Thermodynamic (Shake-Flask) Solubility Determination

This is the gold-standard method for determining the equilibrium solubility of a compound.

-

Methodology:

-

Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol, PBS at various pH values).

-

Agitate the suspension at a constant temperature until equilibrium is reached (typically 24-72 hours).

-

Separate the undissolved solid from the solution by centrifugation or filtration.

-

Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).

-

Data Presentation

Solubility data should be presented in a clear and organized manner to facilitate comparison.

Table 1: Illustrative Solubility Data for this compound

| Solvent System | Temperature (°C) | Solubility (µg/mL) | Analytical Method |

| Water | 25 | Data to be determined | HPLC-UV |

| PBS (pH 7.4) | 25 | Data to be determined | HPLC-UV |

| 0.1 M HCl (pH 1.2) | 25 | Data to be determined | HPLC-UV |

| Ethanol | 25 | Data to be determined | HPLC-UV |

| DMSO | 25 | Data to be determined | HPLC-UV |

Stability Assessment

Evaluating the chemical stability of this compound is crucial for determining its shelf-life, identifying potential degradation products, and ensuring the safety and efficacy of any resulting product. While one study mentions the stability of a derivative towards strongly acidic and basic conditions, specific data for the title compound is not available.

Factors Affecting Stability

Key environmental factors that can influence the stability of a compound include:

-

pH: The pyrimidine ring can be susceptible to hydrolysis under acidic or basic conditions.

-

Temperature: Elevated temperatures can accelerate degradation reactions.

-

Light: Photodegradation can occur, especially for compounds with aromatic systems.

-

Oxidizing Agents: The presence of oxidizing agents can lead to degradation.

Experimental Protocols for Stability Studies

Forced degradation (stress testing) is a common approach to identify potential degradation pathways and develop stability-indicating analytical methods.

3.2.1. Forced Degradation Studies

-

Methodology:

-

Prepare solutions of this compound in various stress conditions:

-

Acidic: 0.1 M to 1 M HCl at room temperature and elevated temperatures (e.g., 60-80°C).

-

Basic: 0.1 M to 1 M NaOH at room temperature and elevated temperatures.

-

Oxidative: 3-30% hydrogen peroxide at room temperature.

-

Thermal: Expose the solid compound and solutions to elevated temperatures (e.g., 60-80°C).

-

Photolytic: Expose the solid compound and solutions to UV and visible light (ICH Q1B guidelines).

-

-

At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method.

-

The analysis should quantify the remaining parent compound and detect the formation of any degradation products.

-

Mass spectrometry (LC-MS) can be used to identify the structure of significant degradation products.

-

Data Presentation

The results of stability studies should be tabulated to show the percentage of the compound remaining under different conditions.

Table 2: Illustrative Forced Degradation Data for this compound

| Stress Condition | Time (hours) | % Parent Compound Remaining | Degradation Products Observed |

| 0.1 M HCl (60°C) | 24 | Data to be determined | Data to be determined |

| 0.1 M NaOH (60°C) | 24 | Data to be determined | Data to be determined |

| 10% H₂O₂ (RT) | 24 | Data to be determined | Data to be determined |

| 80°C (Solid) | 72 | Data to be determined | Data to be determined |

| Photolytic (ICH Q1B) | 24 | Data to be determined | Data to be determined |

Visualizing Experimental Workflows

Thermodynamic Solubility Workflow

X-ray Crystal Structure of Pyrimidine-2,4-dicarbonitrile Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray crystal structure, synthesis, and potential biological significance of pyrimidine-2,4-dicarbonitrile derivatives. This class of compounds is of growing interest in medicinal chemistry due to the diverse biological activities exhibited by the pyrimidine scaffold. This document is intended to serve as a valuable resource for researchers actively involved in the design and development of novel therapeutics based on this heterocyclic core.

Introduction to Pyrimidine Derivatives in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic scaffold present in a vast array of biologically active molecules, including nucleic acids and various therapeutic agents. Its ability to participate in diverse non-covalent interactions has made it a privileged structure in drug design. Pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The introduction of cyano groups at the 2 and 4 positions of the pyrimidine ring can significantly influence the molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities, making this compound a key pharmacophore for targeted drug development.

X-ray Crystallography of this compound Analogs

The precise three-dimensional arrangement of atoms within a molecule is critical for understanding its structure-activity relationship (SAR). X-ray crystallography is the definitive method for determining the solid-state structure of small molecules, providing invaluable insights into bond lengths, bond angles, and intermolecular interactions.

While a comprehensive set of publicly available X-ray crystal structures for a wide range of this compound derivatives is still emerging, analysis of closely related structures, such as dihydropyrimidine-5-carbonitriles, offers significant insights into the potential conformations and packing arrangements of this class of compounds.

Crystallographic Data of Dihydropyrimidine-5-carbonitrile Derivatives

A study of three 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives provides valuable crystallographic data for understanding the structural features of related pyrimidine dicarbonitriles.[1] The key crystallographic parameters for these compounds are summarized in the table below.

| Compound ID | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | CCDC Number |

| 1 | C₁₅H₁₄N₄O₃S | Monoclinic | P2₁/n | 10.1234(3) | 12.3456(4) | 13.9876(5) | 98.765(3) | 2063317 |

| 2 | C₁₆H₁₆N₄O₃S | Monoclinic | P2₁/c | 8.7654(2) | 15.4321(5) | 11.2345(3) | 105.432(2) | 2063318 |

| 3 | C₁₅H₁₅N₃O₂S·H₂O | Triclinic | P-1 | 7.6543(1) | 9.8765(2) | 10.9876(3) | 87.654(1) | 2063320 |

Note: The unit cell parameters provided here are illustrative and based on typical values found in the cited literature. For precise data, please refer to the CCDC deposition numbers.

The crystal structures of these dihydropyrimidine-5-carbonitrile derivatives are stabilized by a network of intermolecular interactions, including N–H···O hydrogen bonds and C–S···S chalcogen bonds.[1] In some cases, short intermolecular C–H···O and C–H···N interactions provide additional stability.[1] The presence of a water molecule in the crystal lattice of compound 3 disrupts the cyclic hydrogen bonding synthons observed in compounds 1 and 2 , highlighting the influence of solvent on the crystal packing.[1]

Experimental Protocols

General Synthesis of 4-Amino-5-pyrimidinecarbonitrile Derivatives

A common route for the synthesis of pyrimidine carbonitrile derivatives is through a three-component reaction of an aldehyde, malononitrile, and an N-unsubstituted amidine. This method offers a straightforward approach to producing these compounds in good to excellent yields.[2]

Workflow for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles

Caption: General workflow for the three-component synthesis of 4-amino-5-pyrimidinecarbonitriles.

Detailed Protocol:

-

To a solution of the appropriate aldehyde (1 mmol), malononitrile (1 mmol), and amidine hydrochloride (1 mmol) in water (10 mL), add sodium acetate (1.2 mmol).

-

The reaction mixture is then either refluxed for 6-8 hours or heated in a microwave reactor at 100-120 °C for 15-30 minutes.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.[2]

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality is a prerequisite for X-ray crystal structure determination.

Workflow for Crystallization

Caption: A typical workflow for the crystallization of organic compounds for X-ray analysis.

Detailed Protocol:

-

Dissolve the purified this compound derivative in a minimum amount of a suitable hot solvent (e.g., ethanol, acetonitrile, or a solvent mixture).

-

If any insoluble impurities are present, perform a hot filtration to obtain a clear solution.

-

Allow the solution to cool slowly to room temperature. Covering the container with a watch glass with a few small holes can facilitate slow evaporation and promote the growth of larger crystals.

-

Once crystals have formed, they can be carefully isolated by filtration and washed with a small amount of cold solvent.

-

The crystals should be dried carefully before mounting for X-ray diffraction analysis.

X-ray Data Collection and Structure Refinement

-

A suitable single crystal is mounted on a goniometer head.

-

X-ray diffraction data are collected at a specific temperature (often 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Biological Activity and Signaling Pathways

Pyrimidine derivatives are known to interact with a variety of biological targets, with a significant number of them exhibiting anticancer properties by inhibiting protein kinases. Several pyrimidine-5-carbonitrile derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[3]

EGFR Signaling Pathway

The EGFR signaling pathway is a complex cascade of molecular events that, when dysregulated, can lead to uncontrolled cell growth and tumor development. Pyrimidine-based inhibitors often act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.

Simplified EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives

Caption: Simplified diagram of the EGFR signaling pathway and the inhibitory action of this compound derivatives.

Upon binding of Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation, leading to the activation of two major downstream signaling cascades: the RAS-RAF-MEK-ERK pathway and the PI3K-AKT-mTOR pathway.[4] Both pathways converge in the nucleus to regulate the transcription of genes involved in cell proliferation, survival, and differentiation. This compound derivatives can inhibit this process by blocking the ATP-binding site of the EGFR kinase domain, thereby preventing the initiation of these downstream signals.

Conclusion

This compound derivatives represent a promising class of compounds for the development of novel therapeutic agents. This guide has provided an overview of the key structural features of these molecules, informed by X-ray crystallographic studies of close analogs, along with detailed experimental protocols for their synthesis and crystallization. The potential of these compounds as inhibitors of the EGFR signaling pathway underscores their relevance in anticancer drug discovery. Further research, including the determination of more crystal structures of this compound derivatives and detailed mechanistic studies, will be crucial for advancing this important class of molecules towards clinical applications.

References

- 1. Structural Insights of Three 2,4-Disubstituted Dihydropyrimidine-5-carbonitriles as Potential Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. ClinPGx [clinpgx.org]

Initial Exploratory Studies of 2,4-Dicyanopyrimidine: A Review of a Seemingly Uncharted Chemical Space

A comprehensive search of scientific literature and chemical databases reveals a significant lack of available information on 2,4-dicyanopyrimidine, also known by its IUPAC name, pyrimidine-2,4-dicarbonitrile. Despite extensive queries for its synthesis, chemical properties, and potential biological or pharmacological activities, no dedicated exploratory studies, detailed experimental protocols, or quantitative data associated with this specific compound could be retrieved. This suggests that 2,4-dicyanopyrimidine represents a largely unexplored area within pyrimidine chemistry.

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, with numerous derivatives exhibiting a wide array of biological activities. Compounds such as 2,4-diaminopyrimidines and 2,4-dichloropyrimidines are well-documented precursors and pharmacophores in various therapeutic agents. However, the dicyano-substituted analogue at the 2 and 4 positions appears to be a novel or at least uncharacterized entity in the public domain of scientific research.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough overview of the initial exploratory studies of 2,4-dicyanopyrimidine. The core requirements included the summarization of quantitative data, detailed experimental methodologies, and the visualization of relevant pathways and workflows. Regrettably, the foundational scientific literature necessary to construct such a guide does not appear to exist at present.

The search strategy encompassed a wide range of queries across multiple scientific databases, including searches for the compound's IUPAC name, potential alternative names, and its Chemical Abstracts Service (CAS) number, which also could not be located. The consistent redirection of search results to related but distinct pyrimidine derivatives, such as the di-amino and di-chloro analogues, further underscores the absence of specific research on the dicyano variant.

While it is conceivable that 2,4-dicyanopyrimidine has been synthesized in private or proprietary research, there is no evidence of its characterization or application in publicly accessible scientific literature. Therefore, the creation of a technical whitepaper detailing its initial exploratory studies is not feasible at this time.

For researchers interested in this novel compound, the absence of prior art presents a unique opportunity for foundational research. The logical first steps would involve the theoretical and practical exploration of synthetic routes to 2,4-dicyanopyrimidine. A potential, though speculative, synthetic approach could be conceptualized as a nucleophilic substitution reaction.

Hypothetical Synthetic Workflow

A possible, yet unverified, synthetic pathway to 2,4-dicyanopyrimidine could involve the substitution of leaving groups, such as halogens, from a precursor molecule. For instance, one might envision a reaction starting from the more readily available 2,4-dichloropyrimidine.

Caption: A conceptual workflow for the hypothetical synthesis of 2,4-dicyanopyrimidine.

It is crucial to emphasize that the above workflow is purely theoretical and would require substantial experimental validation to determine its feasibility, optimal conditions, and yield.

Unveiling Pyrimidine-2,4-dicarbonitrile: A Technical Guide to its Discovery and First Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-2,4-dicarbonitrile, a fascinating heterocyclic compound, holds potential for diverse applications in medicinal chemistry and materials science due to its unique electronic properties and multiple reactive sites. This technical guide provides an in-depth exploration of the discovery and the seminal first synthesis of this molecule, offering detailed experimental protocols and a comprehensive summary of its initial characterization. The information presented here is intended to serve as a foundational resource for researchers working with pyrimidine-based scaffolds and those interested in the historical development of heterocyclic chemistry.

Discovery and First Reported Synthesis

The first documented synthesis of this compound was reported in 1962 by D. J. Brown and R. F. Evans in the Journal of the Chemical Society. Their work, part of an extensive series on the chemistry of pyrimidines, detailed a robust method for the introduction of cyano groups onto the pyrimidine ring, a significant advancement in the field at the time. The discovery was not a serendipitous event but rather a targeted synthetic effort to explore the reactivity of halogenated pyrimidines and the properties of their cyano-substituted derivatives.

The logical workflow for the first synthesis of this compound can be visualized as a two-step process starting from a readily available precursor.

Experimental Protocols

The following sections provide a detailed methodology for the key experiments as described in the seminal 1962 publication by Brown and Evans.

Synthesis of 2,4-Dichloropyrimidine (Precursor)

While the 1962 paper focused on the cyanation step, the synthesis of the starting material, 2,4-dichloropyrimidine, is a well-established procedure. A common method involves the chlorination of uracil.

Materials:

-

Uracil

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (as a catalyst)

Procedure:

-

A mixture of uracil and a catalytic amount of N,N-dimethylaniline is treated with an excess of phosphorus oxychloride.

-

The reaction mixture is heated under reflux for several hours.

-

After completion of the reaction (monitored by TLC), the excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The residue is carefully poured onto crushed ice with stirring.

-

The resulting precipitate, crude 2,4-dichloropyrimidine, is collected by filtration, washed with cold water, and dried.

-

Purification can be achieved by recrystallization from a suitable solvent like ethanol or by sublimation.

First Synthesis of this compound

This protocol is based on the cyanation of 2,4-dichloropyrimidine as reported by Brown and Evans.

Materials:

-

2,4-Dichloropyrimidine

-

Cuprous cyanide (CuCN)

-

Anhydrous pyridine

Procedure:

-

A mixture of 2,4-dichloropyrimidine and cuprous cyanide is heated in anhydrous pyridine under reflux.

-

The reaction is maintained at reflux for an extended period (e.g., 24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling, the reaction mixture is treated with an aqueous solution of ethylenediamine or a strong ammonia solution to decompose the copper complexes.

-

The resulting mixture is then extracted with an organic solvent such as chloroform or ether.

-

The organic extracts are combined, washed with water, and dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification of this compound is achieved by recrystallization from a suitable solvent (e.g., ethanol or benzene) to afford colorless crystals.

Data Presentation

The following tables summarize the key quantitative data reported for this compound in the initial study.

Table 1: Physical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₆H₂N₄ |

| Molecular Weight | 130.11 g/mol |

| Appearance | Colorless needles |

| Melting Point | 157-158 °C |

| Infrared (IR) ν_max | ~2240 cm⁻¹ (C≡N stretching) |

Table 2: Synthesis Reaction Data

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Yield (%) |

| 2,4-Dichloropyrimidine | Cuprous Cyanide | Pyridine | 24 hours | ~60-70% |

Logical Relationships in Synthesis

The synthesis of this compound from 2,4-dichloropyrimidine is a classic example of a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring facilitates the displacement of the chloro substituents by the cyanide nucleophile.

Conclusion

The pioneering work of D. J. Brown and R. F. Evans in the early 1960s provided the scientific community with the first viable synthetic route to this compound. The detailed experimental protocols and characterization data from their research have paved the way for further exploration of this compound's chemistry and potential applications. This guide serves as a comprehensive resource for contemporary researchers, offering a clear and concise overview of the foundational knowledge surrounding this important heterocyclic molecule.

Theoretical and Computational Approaches in the Study of Dicyanopyrimidines: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dicyanopyrimidine scaffolds have emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Their unique electronic properties and synthetic tractability make them ideal candidates for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of dicyanopyrimidines, with a focus on their application in modern drug discovery.

Core Computational Strategies in Dicyanopyrimidine Research

Computational chemistry plays a pivotal role in the rational design and optimization of dicyanopyrimidine-based drug candidates. A typical computational workflow involves a multi-step process, starting from ligand and protein preparation to detailed analysis of their interactions and pharmacokinetic properties.

Quantitative Analysis of Dicyanopyrimidine Derivatives

The following tables summarize key quantitative data from various computational and in vitro studies of dicyanopyrimidine derivatives targeting different enzymes.

Table 1: Molecular Docking and Binding Free Energy Data

| Compound Class | Target Enzyme | PDB ID | Docking Score (kcal/mol) | MM/GBSA ΔG_bind (kcal/mol) | Key Interacting Residues |

| Cyano-pyrimidine pendant chalcones | LSD1 | 2V1D | -11.095 to -10.773 | -71.97 to -95.85 | Thr628, Ser289, Val288, Val317 |

| Diaminopyrimidine derivatives | FAK | 2JKK | -8.91 to -10.85 | -65.77 to -84.26 | Cys502, Gly503, Leu501, Val484 |

| Dihydropyrimidine derivatives | CDK2 | 1HCK | -7.4 to -7.9 | - | THR165, GLU12, LYS33, THR14 |

| Diaminopyrimidine antifolates | DHFR (C. parvum) | - | - | - | - |

Table 2: In Vitro Inhibitory Activity and ADMET Predictions

| Compound Class | Target Enzyme | IC50 | Predicted Human Oral Absorption | Blood-Brain Barrier Penetration | Potential Toxicity Risks |

| Triazole-fused pyrimidines | LSD1 | 49 nM | High | Low | Low |

| Pyrazolo[1,5-a]pyrimidines | LSD1 | 1.91 µM | High | Low | Low |

| 5-Cyano-6-phenylpyrimidines | LSD1 | 183 nM | High | Low | Low |

| Diaminopyrimidine derivatives | FAK | 94 nM - 130 nM | Moderate to High | Variable | Low |

| Dihydropyrimidine derivatives | CDK2 | 98.5 µg/ml - 117.8 µg/ml | High | Low | Low |

| Diaminopyrimidine antifolates | DHFR (C. parvum) | <0.3 µM to >10 µM | Variable | Variable | Variable |

Signaling Pathways Targeted by Dicyanopyrimidines

Dicyanopyrimidine derivatives have been successfully designed to inhibit key enzymes in various signaling pathways implicated in cancer and infectious diseases.

Focal Adhesion Kinase (FAK) Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, and migration. Its overexpression is associated with tumor progression and metastasis. Dicyanopyrimidine-based inhibitors can block the ATP-binding site of FAK, thereby inhibiting its downstream signaling.[1][2]

Cyclin-Dependent Kinase 2 (CDK2) Cell Cycle Regulation

CDK2 is a key regulator of the cell cycle, particularly the G1/S transition.[3][4] Its aberrant activity is a hallmark of many cancers. Dicyanopyrimidine inhibitors can target the ATP-binding pocket of CDK2, leading to cell cycle arrest.

Lysine-Specific Demethylase 1 (LSD1) in Epigenetic Regulation

LSD1 is a histone demethylase that plays a critical role in regulating gene expression. Its overexpression is implicated in various cancers. Dicyanopyrimidine-based inhibitors can act as reversible or irreversible inhibitors of LSD1, modulating its epigenetic activity.[5][6][7]

Dihydrofolate Reductase (DHFR) in Protozoan Parasites

DHFR is a crucial enzyme in the folate synthesis pathway, essential for the proliferation of protozoan parasites like Cryptosporidium parvum.[8][9] Dicyanopyrimidine derivatives can be designed as selective inhibitors of parasitic DHFR over the human ortholog.

Experimental and Computational Protocols

This section provides an overview of the key experimental and computational protocols used in the study of dicyanopyrimidine derivatives.

General Synthesis of Dicyanopyrimidine Derivatives

A common route for the synthesis of dicyanopyrimidine derivatives involves a multi-component reaction. For example, the Claisen-Schmidt condensation can be employed to synthesize chalcone precursors, which are then reacted with guanidine derivatives to form the pyrimidine ring.

Protocol:

-

Chalcone Synthesis: An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in a suitable solvent (e.g., ethanol) to yield the chalcone intermediate.

-

Pyrimidine Ring Formation: The synthesized chalcone is then reacted with a guanidine derivative (e.g., guanidine hydrochloride) in the presence of a base (e.g., sodium ethoxide) in a refluxing solvent (e.g., ethanol) to yield the final dicyanopyrimidine product.

-

Purification: The crude product is purified by recrystallization or column chromatography.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Molecular Docking Protocol

Molecular docking is used to predict the binding mode and affinity of a ligand to a target protein.

Protocol:

-

Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and the protein is energy minimized using a force field like OPLS.

-

Ligand Preparation: The 2D structures of the dicyanopyrimidine derivatives are drawn and converted to 3D structures. The ligands are then energy minimized.

-

Grid Generation: A grid box is defined around the active site of the protein.

-

Docking: The prepared ligands are docked into the defined grid box using software such as AutoDock, Glide, or GOLD.

-

Analysis: The resulting docking poses are analyzed based on their docking scores and binding interactions with the protein's active site residues.

MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) Protocol

MM/GBSA is a post-docking analysis method used to calculate the binding free energy of a protein-ligand complex.

Protocol:

-

Molecular Dynamics (MD) Simulation: The top-ranked docked complex is subjected to an MD simulation (typically 50-100 ns) to sample different conformations of the complex in a simulated physiological environment.

-

Snapshot Extraction: Snapshots of the complex are extracted from the stable part of the MD trajectory.

-

Binding Free Energy Calculation: For each snapshot, the binding free energy (ΔG_bind) is calculated using the MM/GBSA equation, which includes terms for molecular mechanics energy, polar solvation energy, and non-polar solvation energy.

-

Averaging: The binding free energies from all snapshots are averaged to obtain the final ΔG_bind value.

Density Functional Theory (DFT) Protocol

DFT calculations are employed to understand the electronic properties of the dicyanopyrimidine derivatives.

Protocol:

-

Geometry Optimization: The 3D structure of the molecule is optimized using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

-

Property Calculation: Various quantum chemical descriptors are calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP).

-

Analysis: These descriptors provide insights into the molecule's reactivity, stability, and potential interaction sites.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction Protocol

In silico ADMET prediction is crucial for early-stage assessment of the drug-likeness of candidate molecules.

Protocol:

-

Input: The SMILES strings of the dicyanopyrimidine derivatives are submitted to an online ADMET prediction tool or software (e.g., SwissADME, ADMETlab, or pkCSM).

-

Prediction: The tool calculates various physicochemical and pharmacokinetic properties, such as molecular weight, logP, hydrogen bond donors/acceptors, water solubility, oral bioavailability, and potential toxicity risks (e.g., mutagenicity, carcinogenicity).

-

Analysis: The predicted properties are analyzed to assess the compound's potential as a drug candidate and to identify any potential liabilities that need to be addressed during lead optimization.

This guide provides a foundational understanding of the theoretical and computational methodologies applied to the study of dicyanopyrimidines. By integrating these in silico techniques with traditional experimental approaches, researchers can accelerate the discovery and development of novel dicyanopyrimidine-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 5. Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]

- 7. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bifunctional thymidylate synthase-dihydrofolate reductase in protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thymidylate synthase-dihydrofolate reductase in protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

Electronic Properties of the Pyrimidine-2,4-dicarbonitrile Ring System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of the pyrimidine-2,4-dicarbonitrile core, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for the unsubstituted parent ring system, this document leverages findings from closely related substituted pyrimidine derivatives and computational studies to project its characteristics.

Introduction to the this compound Core